molecular formula C3H9LiOSi B1581542 Lithium trimethylsilanolate CAS No. 2004-14-0

Lithium trimethylsilanolate

Cat. No. B1581542
CAS RN: 2004-14-0
M. Wt: 96.2 g/mol
InChI Key: OXOZHAWWRPCVGL-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using methyl 4-chlorobenzoate (4.3 g, 25.2 mmol), lithium trimethylsilanolate (2.42 g, 25.2 mmol), and dry toluene (100 mL) and overnight heating at reflux. Lithium 4-chlorobenzoate (1.9 g, 46% yield) was isolated as a white solid: 1H NMR (D2O) δ 7.4 (ABq, Δν1-3 =31 Hz, J=9 Hz, Ar--H's, 2 H). This solid was contaminated with a small amount of lithium trimethylsilanolate.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.C[Si](C)(C)[O-].[Li+:17]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=1.[Li+:17] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Name
Quantity
2.42 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)[O-])C=C1.[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.